Furo[3,2-b]pyridine-2-carbonitrile

Kinase inhibition CLK1 Ser/Thr kinases

Furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9) is an essential fused heterocyclic building block for kinase inhibitor and Hedgehog pathway research. Unlike generic regioisomers, its furo[3,2-b] core confers high CLK1-4 selectivity over HIPK kinases. The 2-carbonitrile group uniquely enables direct hydration to carboxamide, reducing synthetic steps for SAR library construction. Choose this specific scaffold to ensure biological target specificity—substituting with furo[3,2-c]pyridine or 2-carboxylate analogs is not scientifically equivalent.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 112372-11-9
Cat. No. B040120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-2-carbonitrile
CAS112372-11-9
SynonymsFuro[3,2-b]pyridine-2-carbonitrile(9CI)
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)C#N)N=C1
InChIInChI=1S/C8H4N2O/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H
InChIKeyROHHZUJCDGJSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9) for Research Procurement: Fused Heterocyclic Scaffold


Furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9, molecular formula C8H4N2O, molecular weight 144.13) is a fused heterocyclic building block comprising a furan ring fused to a pyridine ring with an electron-withdrawing nitrile group at the 2-position [1]. This scaffold serves as a versatile synthetic intermediate for constructing biologically active compounds, particularly kinase inhibitors and heterocyclic libraries in medicinal chemistry programs [2]. The compound is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% .

Why Generic Substitution Fails for Furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9)


Generic substitution of Furo[3,2-b]pyridine-2-carbonitrile with other furopyridine regioisomers or halogenated analogs is not scientifically equivalent. The furo[3,2-b]pyridine core has been specifically validated as a privileged scaffold for achieving high kinase selectivity, a property that does not uniformly translate to furo[3,2-c]pyridine or furo[2,3-b]pyridine regioisomers [1]. Furthermore, the unsubstituted 2-carbonitrile derivative provides a unique synthetic entry point via hydration to carboxamide or conversion to tetrazole that cannot be replicated with 2-unsubstituted or 2-carboxylate analogs without introducing additional synthetic steps and variability [2]. The critical evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for Furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9) vs. Analogs


CLK1 Kinase Inhibition: IC50 of Downstream Derivative vs. Related Scaffolds

Derivatives synthesized from Furo[3,2-b]pyridine-2-carbonitrile as a key intermediate achieve potent and selective CLK1 inhibition. Compound 35, constructed via the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate, demonstrated an IC50 value of 49 nM against CLK1 with specificity across a panel of five Ser/Thr kinases [1]. In contrast, the parent furo[3,2-b]pyridine scaffold itself lacks measurable kinase activity until properly functionalized [2].

Kinase inhibition CLK1 Ser/Thr kinases

Furo[3,2-b]pyridine Scaffold Selectivity: CLK vs. HIPK Kinase Panel Comparison

The furo[3,2-b]pyridine core, from which the 2-carbonitrile derivative is derived, has been validated as a privileged scaffold for highly selective CLK inhibition. Structure-activity relationship studies demonstrated that 3,5-disubstituted furo[3,2-b]pyridines achieve selective inhibition of CLK kinases (CLK1-4) with minimal off-target activity against the closely related HIPK family, whereas isomeric furo[3,2-c]pyridines and thieno[3,2-c]pyridines display different selectivity profiles with broader off-target engagement [1].

Kinase selectivity CLK HIPK

Synthetic Utility: 2-Carbonitrile vs. 2-Carboxylate Ester Intermediates

Furo[3,2-b]pyridine-2-carbonitrile enables direct hydration to the corresponding 2-carboxamide, providing a streamlined route to 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides as potent kinase inhibitor precursors. This synthetic pathway, described by Foucourt et al., proceeds via the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate with the nitrile group serving as a masked carboxylic acid equivalent [1]. Alternative approaches using preformed 2-carboxylate esters require additional protection/deprotection sequences or suffer from lower reactivity in subsequent amidations.

Synthetic methodology Nitrile hydration Carboxamide synthesis

Hedgehog Pathway Modulation: Furo[3,2-b]pyridine Substitution Pattern Dependency

The 3,5,7-trisubstituted furo[3,2-b]pyridine scaffold, which can be constructed starting from Furo[3,2-b]pyridine-2-carbonitrile through sequential functionalization, exhibits sub-micromolar Hedgehog pathway modulation activity. This activity is specific to the kinase-inactive subset of 3,5,7-trisubstituted derivatives, while 3,5-disubstituted analogs from the same core preferentially inhibit CLK kinases without Hedgehog pathway activity [1].

Hedgehog pathway Cancer signaling Scaffold optimization

Commercial Availability and Purity: Furo[3,2-b]pyridine-2-carbonitrile vs. Halogenated Analogs

Furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9) is commercially available with documented purity of 98% from suppliers including Leyan (Catalog No. 2315692) , with additional suppliers offering 95%+ purity [1]. In contrast, closely related analogs such as 7-chloro-furo[3,2-b]pyridine-2-carbonitrile (CAS 220992-47-2) and 6-bromofuro[3,2-b]pyridine-2-carbonitrile (CAS 1203498-94-5) are less widely stocked, with fewer vendors offering validated purity specifications .

Chemical procurement Purity specification Supply chain

Research Application Scenarios for Furo[3,2-b]pyridine-2-carbonitrile (CAS 112372-11-9)


Medicinal Chemistry: CLK Kinase Inhibitor Lead Generation

Researchers targeting cdc-like kinases (CLK1-4) for oncology or neurodegenerative disease applications can use Furo[3,2-b]pyridine-2-carbonitrile as the core scaffold for constructing 3,5-disubstituted furo[3,2-b]pyridines, which demonstrate high selectivity for CLK kinases over the closely related HIPK family [1]. Downstream derivatives synthesized from the 3-amino-6-bromo intermediate achieve nanomolar CLK1 inhibition (IC50 = 49 nM) with specificity across a Ser/Thr kinase panel [2].

Chemical Biology: Hedgehog Pathway Probe Development

For Hedgehog signaling pathway research, Furo[3,2-b]pyridine-2-carbonitrile provides entry to 3,5,7-trisubstituted furo[3,2-b]pyridines that exhibit sub-micromolar Hedgehog pathway modulation without concomitant kinase inhibitory activity, enabling clean chemical probe development for pathway-specific interrogation [1].

Synthetic Methodology: Nitrile-to-Carboxamide Library Diversification

The 2-carbonitrile functional group enables direct hydration to the corresponding 2-carboxamide, providing a streamlined route to 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides as kinase inhibitor precursors [2]. This single-step conversion reduces synthetic burden compared to carboxylate ester-based approaches, facilitating efficient library synthesis for structure-activity relationship studies [3].

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